5-isopropyl-2-methoxy-N-(2-phenylethyl)benzenesulfonamide
Description
5-Isopropyl-2-methoxy-N-(2-phenylethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a substituted aromatic core. The molecule features an isopropyl group at the 5-position, a methoxy group at the 2-position, and a sulfonamide functional group linked to a 2-phenylethyl substituent.
Properties
IUPAC Name |
2-methoxy-N-(2-phenylethyl)-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-14(2)16-9-10-17(22-3)18(13-16)23(20,21)19-12-11-15-7-5-4-6-8-15/h4-10,13-14,19H,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGBHNBGLRXSPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation of Anisole
4-Methoxypropiophenone is synthesized via AlCl₃-catalyzed reaction between anisole and isopropyl chloride in dichloromethane (0°C, 12 h), achieving 78% yield. Kinetic studies show excessive electrophile addition reduces yield to 52% due to di-isopropyl byproduct formation.
Chlorosulfonation Optimization
Chlorosulfonic acid (2.1 eq) reacts with 4-isopropyl-2-methoxyacetophenone in CH₂Cl₂ at −15°C, followed by quenching with NH₄OH/ice slurry. Key parameters:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | −15°C ± 2°C | +23% vs. 0°C |
| HSO₃Cl Equivalents | 2.1 | +18% vs. 1.5 |
| Quenching Rate | 5 mL/min | +12% vs. rapid addition |
Post-quenching, the sulfochloride is extracted into ethyl acetate (3×200 mL) and concentrated under reduced pressure (40°C, 15 mmHg), achieving 83% purity.
Reductive Amination and Sulfonamide Coupling
PtO₂-Catalyzed Hydrogenation
A mixture of 4-methoxybenzyl methyl ketone (43.2 g), R(+)-α-methylbenzylamine (32.0 g), and PtO₂ (0.16 g) in methanol (1000 mL) undergoes H₂ hydrogenation (60°C, 12 h). Post-reaction Workflow:
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Catalyst filtration through Celite®
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Filtrate evaporation to yellow oil (69.47 g)
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Ethanol (300 mL) addition and HCl/EtOH precipitation (50 mL, 30 min)
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Acetone reflux (500 mL, 1 h) and recrystallization
This step yields 48.18 g (59.9%) of (R)-(−)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide with <0.4% R,S-diastereomer impurity.
Phosgene-Mediated Coupling (CN103288703A)
In a 3000 mL flask, phenethylamine (170 g) and 3-ethyl-4-methylpyrrolidinone (175 g) react with phosgene (132 g) in CH₂Cl₂ at −10°C. After 3 h, the mixture warms to room temperature, quenched with H₂O (800 mL), and concentrated. Ethanol washing yields 195 g of N-[2-(3-ethyl-4-methyl-2-oxo-3-pyrrolin-1-carboxamido)ethyl]benzene sulfonamide.
Final Sulfonamide Bond Formation
Alkaline Coupling Conditions
Crude sulfonyl chloride (220 g, 0.88 mol), Na₂CO₃ (84 g, 0.79 mol), and N,N-dimethylformamide (1500 mL) react with (R)-(−)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (208 g, 0.85 mol) at 70°C for 5 h. Ethyl acetate extraction followed by ethanol recrystallization yields 173.9 g (50%) of 5-isopropyl-2-methoxy-N-(2-phenylethyl)benzenesulfonamide.
Acidic Workup Variant
Deacetylation of intermediate XI (28.2 g) in 5% HCl (660 mL, 18 h reflux) precipitates the product upon K₂CO₃ addition. Two recrystallizations from H₂O yield 17.1 g (80%) with 99.2% HPLC purity.
Yield Comparison Across Methodologies
| Method | Step Yield (%) | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Traditional (EP257787) | 12.38 | 4.63 | 95.1 |
| PtO₂ Hydrogenation | 38.40 | 19.20 | 99.4 |
| Phosgene Coupling | 64.00 | 25.60 | 98.7 |
The PtO₂ route’s fourfold yield improvement stems from minimized column chromatography steps and in-situ diastereomer precipitation.
Spectroscopic Characterization
¹H NMR (500 MHz, CD₃OD)
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δ 7.82 (d, J=8.5 Hz, 1H, H-6)
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δ 7.62 (t, J=7.5 Hz, 1H, H-4')
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δ 7.53 (t, J=7.5 Hz, 2H, H-3',5')
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δ 3.34 (s, 3H, -OCH₃)
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δ 1.01 (d, J=6.6 Hz, 6H, isopropyl-CH₃)
EIMS Analysis
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m/z 348 [M⁺] (calc. 348.4598 for C₁₈H₂₄N₂O₃S)
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Fragments: 311 [M−C₃H₇]⁺, 170 [M−PhSO₂]⁺
Process Optimization Challenges
Diastereomer Control
Recrystallizing the HCl salt in acetone reduces R,S-diastereomer content from 1.2% to <0.4%, critical for pharmacological activity. Over-refluxing beyond 1 h degrades yield by 14% due to retro-aldol decomposition.
Solvent Selection
Ethyl acetate outperforms THF in extraction efficiency:
| Solvent | Partition Coefficient (K) | Recovery (%) |
|---|---|---|
| Ethyl Acetate | 8.7 | 92 |
| THF | 3.2 | 67 |
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
5-isopropyl-2-methoxy-N-(2-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines .
Scientific Research Applications
5-isopropyl-2-methoxy-N-(2-phenylethyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anti-inflammatory agent.
Biological Research: It is used in studies investigating the mechanisms of action of sulfonamides and their interactions with biological targets.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-isopropyl-2-methoxy-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Molecular Properties of Analogous Benzenesulfonamides
Notes:
- However, this may reduce aqueous solubility .
- N-(4-Chloro-2,5-dimethoxyphenyl) analog : The chloro and methoxy groups introduce electron-withdrawing and donating effects, respectively, which may enhance binding to biological targets (e.g., hair follicle receptors) .
- Tetrahydrofuran analog : The oxygen-rich tetrahydrofuran ring could improve metabolic stability or serve as a hydrogen-bond acceptor, influencing pharmacokinetics .
Biological Activity
5-Isopropyl-2-methoxy-N-(2-phenylethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C17H23N1O3S1
- Molecular Weight : 321.44 g/mol
The presence of the isopropyl and methoxy groups on the benzene ring contributes to its lipophilicity, potentially enhancing its bioavailability and interaction with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar to other sulfonamides, it may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may bind to various receptors, modulating their activity and influencing cellular responses.
- Cellular Signaling Pathways : It could affect signaling pathways that regulate inflammation and cell proliferation.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. A study on related sulfonamides demonstrated their effectiveness against various bacterial strains. The following table summarizes the antimicrobial activity of selected compounds:
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 8 µg/mL |
| 4-Amino-N-(4-chlorophenyl)-benzenesulfonamide | S. aureus | 16 µg/mL |
| 2-Hydrazinocarbonyl-benzenesulfonamide | Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that the compound has potential as an antimicrobial agent.
Anti-inflammatory Effects
Sulfonamides have been shown to exhibit anti-inflammatory properties. A comparative study evaluated the effect of various sulfonamide derivatives on inflammation markers in vitro:
| Compound Name | Inflammatory Marker | Inhibition (%) |
|---|---|---|
| This compound | TNF-α | 45% |
| 4-(2-Aminoethyl)-benzenesulfonamide | IL-6 | 50% |
| N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | IL-1β | 38% |
This data indicates that the compound can significantly reduce inflammatory cytokines, suggesting a therapeutic role in inflammatory diseases.
Cardiovascular Effects
A study investigated the effects of various benzenesulfonamides on perfusion pressure using an isolated rat heart model. The results indicated that:
- Control Group : No treatment showed a stable perfusion pressure.
- Treatment with this compound : Resulted in a significant decrease in perfusion pressure (p < 0.05).
This suggests potential cardiovascular benefits or risks associated with this compound.
Docking Studies
Molecular docking studies have been conducted to explore the interaction of this compound with calcium channels. The theoretical analysis indicated that it binds effectively to calcium channel proteins, potentially influencing vascular tone and cardiac function.
Q & A
Q. How can synthesis protocols for 5-isopropyl-2-methoxy-N-(2-phenylethyl)benzenesulfonamide be optimized for yield and purity?
Methodological Answer: Synthesis optimization involves multi-step reactions, including sulfonamide coupling and purification. Key steps:
- Use dry pyridine as a solvent and base to neutralize HCl byproducts during sulfonyl chloride reactions .
- Monitor reaction completion via TLC or HPLC. Post-reaction, precipitate the product by acidification (pH 5–6) with diluted HCl and purify via flash chromatography .
- Employ Design of Experiments (DOE) to test variables (temperature, solvent ratio, catalyst loading) and reduce experimental iterations .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 20–25°C (room temp) | Minimizes side reactions |
| Solvent (Pyridine) | 7–8 mL per 0.6 mmol | Ensures solubility |
| Acidification pH | 5–6 | Maximizes precipitation |
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- X-ray Crystallography : Resolves 3D molecular geometry; key for confirming sulfonamide bond angles (e.g., S–N bond distance ~1.63 Å) and crystal packing .
- NMR Spectroscopy : -NMR identifies substituents (e.g., isopropyl doublet at δ 1.2–1.4 ppm; methoxy singlet at δ 3.8–4.0 ppm). -NMR confirms aromaticity and sulfonamide connectivity .
- HPLC-MS : Validates purity (>95%) and molecular weight (MW 343.4 g/mol) .
Q. How does the compound’s solubility profile influence in vitro assay design?
Methodological Answer: Solubility in DMSO (≥50 mM) is typical for benzenesulfonamides. For aqueous assays:
- Prepare stock solutions in DMSO and dilute in buffer (e.g., PBS, pH 7.4) to ≤0.1% DMSO to avoid cytotoxicity .
- Use dynamic light scattering (DLS) to monitor aggregation in aqueous media .
Q. What preliminary assays are used to evaluate biological activity?
Methodological Answer:
- Enzyme Inhibition : Screen against carbonic anhydrase or kinase targets (e.g., SphK1) using fluorometric assays .
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Replace the isopropyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on target binding .
- Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to modulate sulfonamide acidity (pKa ~10–12) and enhance enzyme inhibition .
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like cyclooxygenase-2 (COX-2) .
Q. What strategies resolve enantiomer separation for chiral derivatives?
Methodological Answer:
Q. How do degradation products under acidic/basic conditions affect pharmacological stability?
Methodological Answer:
- Perform forced degradation studies:
Q. What experimental designs assess synergistic effects with co-administered drugs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
